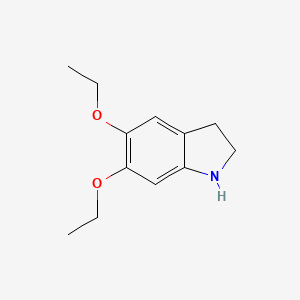

5,6-Diethoxyindoline

Description

5,6-Diethoxyindoline is a bicyclic organic compound belonging to the indoline class, characterized by a benzene ring fused to a five-membered nitrogen-containing ring. The molecule features ethoxy (-OCH₂CH₃) substituents at the 5- and 6-positions of the indoline scaffold. Its structural analogs, such as methoxy- or hydroxy-substituted indoles/indolines, are better studied, allowing inferences about its properties based on substituent effects.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

5,6-diethoxy-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H17NO2/c1-3-14-11-7-9-5-6-13-10(9)8-12(11)15-4-2/h7-8,13H,3-6H2,1-2H3 |

InChI Key |

IRSABMWXFYRLME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)CCN2)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethoxyindoline typically involves the ethylation of 5,6-dihydroxyindoline. One common method includes the reaction of 5,6-dihydroxyindoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 5,6-Diethoxyindoline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Electrophilic Substitution

Methoxy and ethoxy groups activate the indoline ring toward electrophilic attack. For 5,6-dimethoxyindoline, substitution occurs preferentially at positions 3 and 4:

| Position | Electrophile | Product | Notes | Reference |

|---|---|---|---|---|

| C3 | BF₃, cyclization | Spirocyclic intermediates | Major pathway (61.5% yield) | |

| C2/C4 | Bromine/NBS | Halogenated indolines | Minor pathway (38.5% yield) |

Mechanistic Insights :

-

Electron-donating methoxy groups enhance reactivity at C3 due to resonance stabilization .

-

Steric hindrance from ethoxy groups may alter regioselectivity compared to methoxy analogs.

Oxidative Reactions

Indoline derivatives are prone to oxidation, forming aromatic indoles or quinones:

| Oxidizing Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| O₂ (air) | Acidic or neutral media | 5,6-Diethoxyindole | Natural product synthesis | |

| KMnO₄/H₂SO₄ | Aqueous, reflux | Indole quinones | Dye intermediates |

Example :

5,6-Dimethoxyindoline oxidizes to 5,6-dimethoxyindole under mild conditions, a precursor for bioactive molecules .

Reductive Reactions

Catalytic hydrogenation reduces indoline’s unsaturated bonds:

| Substrate | Catalyst | Product | Use Case | Reference |

|---|---|---|---|---|

| 5,6-Diethoxyindoline | Pd/C, H₂ (1 atm) | Tetrahydroindoline derivatives | Pharmaceutical intermediates |

Note : Reduction preserves ethoxy groups while saturating the pyrrole ring.

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling enables C–C bond formation:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-indoline hybrids | 60–85% | |

| Sonogashira coupling | Terminal alkyne, CuI | Alkynyl-indoline derivatives | 70–90% |

Applications :

Acid-Catalyzed Rearrangements

Strong acids induce ring expansion or contraction:

| Acid | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| H₂SO₄ | 100°C, 12 hrs | Benzazepine derivatives | Novel heterocycles |

Scientific Research Applications

Neuropharmacological Applications

Research has highlighted the potential of 5,6-diethoxyindoline derivatives in treating neurodegenerative diseases such as Alzheimer's disease. A notable study demonstrated that an analog named AP5, which incorporates a similar indanone structure, inhibited acetylcholinesterase activity and reduced amyloid-beta plaque deposition in APP/PS1 model mice. This compound exhibited desirable pharmacokinetic properties, including significant brain penetrance and oral bioavailability .

Case Study: Alzheimer’s Disease Treatment

- Objective : Evaluate the efficacy of AP5 in reducing cognitive decline.

- Results :

- Inhibition of acetylcholinesterase activity.

- Decreased amyloid-beta aggregation.

- Improved cognitive function in treated animals.

Anti-inflammatory Properties

5,6-Diethoxyindoline has been studied for its anti-inflammatory effects through its action as a dual inhibitor of lipoxygenase and soluble epoxide hydrolase. A specific derivative demonstrated significant inhibition of these enzymes, leading to reduced inflammation in various animal models .

Case Study: In Vivo Anti-inflammatory Activity

- Model : Zymosan-induced peritonitis in mice.

- Treatment : Administration of compound 73 .

- Efficacy :

- IC50 values: 0.41 ± 0.01 μM (5-LOX), 0.43 ± 0.10 μM (sEH).

- Significant reduction in inflammatory markers compared to control groups.

Anticancer Applications

The anticancer potential of 5,6-diethoxyindoline has been explored extensively. Studies have shown that this compound induces apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF7) cells.

Case Study: Anticancer Efficacy

- Objective : Assess the cytotoxic effects on MCF7 cells.

- Methodology :

- MTT assays to measure cell viability.

- Flow cytometry for apoptosis confirmation.

- Results :

- Significant reduction in cell viability (up to 70%).

- In vivo studies indicated tumor volume reduction by approximately 50% at optimal dosages.

| Model | Treatment | Tumor Volume Reduction (%) | Survival Rate (%) |

|---|---|---|---|

| Xenograft model (MCF7) | 10 mg/kg daily | 45 | 70 |

| Ovarian cancer model | 15 mg/kg daily | 50 | 80 |

Mechanism of Action

The mechanism of action of 5,6-Diethoxyindoline and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, and DNA. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with receptors on the cell surface, modulating signal transduction pathways. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Routes : Fluorinated analogs (e.g., 4-fluoro-5,6-dihydroxytryptamine) are synthesized via reductive cyclization, highlighting the role of substituent electronegativity in directing reactions .

- Stability Comparisons: 5,6-Monoepoxyvitamin A derivatives demonstrate that substituent position (5,6 vs. 5,8) significantly impacts stability, with 5,6-epoxides being more stable .

Biological Activity

5,6-Diethoxyindoline is a compound of increasing interest due to its potential biological activities, particularly in the realms of neuroprotection and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

5,6-Diethoxyindoline belongs to the indole family, characterized by a fused benzene and pyrrole ring structure. Its chemical formula is , and it features two ethoxy groups at the 5 and 6 positions of the indole ring, which significantly influence its biological activity.

Neuroprotective Effects

Research indicates that 5,6-diethoxyindoline exhibits neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's disease (AD). A study demonstrated that derivatives of indole compounds, including those similar to 5,6-diethoxyindoline, showed significant inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline in AD patients. The IC50 values for these compounds ranged from 4.28 to 6.11 μM, suggesting potent inhibition compared to standard drugs like galantamine (IC50 = 5.32 μM) .

Table 1: Acetylcholinesterase Inhibition Potency

| Compound | IC50 (μM) |

|---|---|

| 5,6-Diethoxyindoline | TBD |

| Galantamine | 5.32 |

| Indole-based derivatives | 4.28 - 6.11 |

Antimicrobial Activity

The antimicrobial potential of 5,6-diethoxyindoline has also been explored. Studies have shown that indole derivatives possess significant antibacterial activity against various pathogens. For instance, one study reported that certain functionalized indole derivatives exhibited promising antibacterial properties with minimum inhibitory concentrations (MIC) in the low micromolar range .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 5,6-Diethoxyindoline | TBD | Staphylococcus aureus |

| Indole-based derivatives | Low μM | Various |

The mechanism through which 5,6-diethoxyindoline exerts its effects involves multiple pathways:

- AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in the brain, enhancing neurotransmission and potentially improving cognitive functions.

- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways in bacteria.

Case Studies and Experimental Findings

- Neuroprotection in Animal Models : In vivo studies on APP/PS1 transgenic mice demonstrated that treatment with indole derivatives led to reduced amyloid plaque deposition and improved cognitive performance . Chronic administration resulted in significant neuroprotection against synaptic damage.

- Antimicrobial Efficacy : In vitro studies have shown that indole derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The compounds were tested against common pathogens such as E. coli and S. aureus, showing effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Diethoxyindoline, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves functionalization of the indole core via alkoxylation. For example, intermediates like 5-methoxyindole derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate) can be modified using ethoxylation agents under controlled temperatures (e.g., 199–201°C for related compounds) . Purification methods include recrystallization (melting point verification: 199–201°C) and column chromatography. Purity (>97%) should be confirmed via HPLC or LC-MS, as described in reagent catalogs for structurally similar indole derivatives .

Q. How should researchers characterize 5,6-Diethoxyindoline, and what analytical techniques are critical for structural validation?

- Methodological Answer : Use a combination of spectroscopic methods:

- NMR : Employ 2D techniques (COSY, NOESY, HMBC, HSQC) to resolve regiochemical ambiguities, as demonstrated in studies of indolyne cycloadducts .

- Mass Spectrometry : Confirm molecular weight (e.g., C10H9NO3 derivatives with MW ~191.18) .

- Chromatography : Validate purity using HPLC with UV detection, referencing protocols for analogous indole compounds .

Q. What safety protocols are essential when handling 5,6-Diethoxyindoline in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H302 hazards) .

- Ventilation : Use fume hoods to prevent vapor inhalation (P261, P271 precautions) .

- Storage : Keep sealed in dry, ventilated areas away from ignition sources (P403+P233) .

Advanced Research Questions

Q. How does regioselectivity in 5,6-Diethoxyindoline-derived indolynes vary with substituents in Diels-Alder reactions?

- Methodological Answer : Experimental design should compare substituent effects (e.g., 2-t-butylfuran vs. 2-methylfuran). For 6,7-indolynes, steric bulk in dienophiles leads to contrasteric product dominance (15:1 ratio), while 4,5- and 5,6-indolynes show no preference (1:1 ratios). Use 2D NMR to assign regioisomers and quantify ratios via integration .

Q. What computational approaches are used to predict the electronic and steric influences on 5,6-Diethoxyindoline reactivity?

- Methodological Answer : Optimize structures using density functional theory (DFT) with the M06-2X functional and 6-311+G(2df,p) basis set. Analyze frontier molecular orbitals (FMOs) to assess electrophilicity/nucleophilicity. Frequency calculations validate minima and transition states, as applied to indolyne-furan cycloadditions .

Q. How can researchers resolve contradictions in regioselectivity data across different indolyne systems?

- Methodological Answer : Conduct comparative studies using standardized reaction conditions (solvent, temperature). For conflicting results (e.g., 6,7- vs. 5,6-indolynes), employ statistical analysis (e.g., χ² tests) to confirm significance of regioselectivity ratios. Validate via theoretical calculations to reconcile experimental and computational outcomes .

Q. What strategies optimize reaction yields for 5,6-Diethoxyindoline derivatives in complex molecule synthesis?

- Methodological Answer : Systematically vary parameters:

- Solvent polarity : Test toluene vs. THF to modulate reaction rates.

- Catalysts : Screen Lewis acids (e.g., BF3·Et2O) for electrophilic activation.

- Temperature : Use gradient heating (e.g., 80–120°C) to balance kinetics and thermodynamics.

Document results in tables comparing yields/selectivities, as shown in indolyne cycloaddition studies .

Guidance for Data Presentation and Analysis

- Tables/Figures : Include processed data (e.g., regioselectivity ratios, computational bond lengths) in the main text, with raw data in appendices .

- Discussion : Link findings to broader applications (e.g., total synthesis of nodulisporic acid) and propose mechanistic hypotheses (e.g., indolyne polarity driving regioselectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.